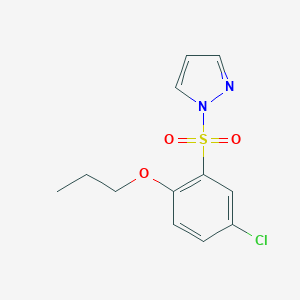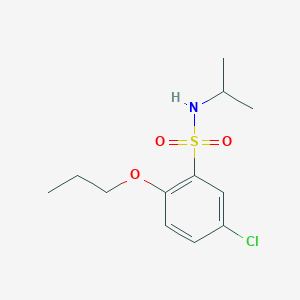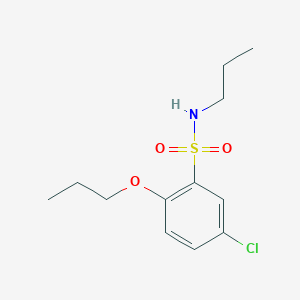![molecular formula C12H16Cl2N2O3S B272670 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. In
科学研究应用
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has been used extensively in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It is commonly used to selectively destroy noradrenergic neurons in animal models, which allows researchers to study the effects of noradrenaline depletion on behavior, cognition, and other physiological processes.
作用机制
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) on the presynaptic membrane. Once inside the neuron, this compound is metabolized into a toxic metabolite that causes degeneration of the noradrenergic neuron. This results in a depletion of noradrenaline in the brain and other tissues.
Biochemical and Physiological Effects
The depletion of noradrenaline caused by this compound has been shown to have a number of biochemical and physiological effects. These include changes in behavior, cognition, cardiovascular function, and immune function. For example, studies have shown that this compound treatment can result in impaired learning and memory, altered cardiovascular responses to stress, and changes in immune function.
实验室实验的优点和局限性
One of the main advantages of using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively study the effects of noradrenaline depletion without affecting other neurotransmitter systems. However, there are also some limitations to using this compound. For example, the effects of this compound treatment can vary depending on the species, strain, and age of the animal being used. Additionally, the dose and timing of this compound administration can also affect the results of experiments.
未来方向
There are many potential future directions for research using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the role of noradrenergic neurons in psychiatric disorders such as depression and anxiety. Another area of interest is the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of new drugs that target the noradrenergic system based on the insights gained from research using this compound.
Conclusion
In conclusion, this compound is a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. Its selectivity for noradrenergic neurons allows researchers to selectively study the effects of noradrenaline depletion, and it has been used extensively in scientific research. While there are some limitations to using this compound, there are also many potential future directions for research using this compound.
合成方法
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield this compound. The purity of the final product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
分子式 |
C12H16Cl2N2O3S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
2-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-12(11(14)9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChI 键 |
VZHRABSHLMHPEH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)



![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)